molecular formula C17H16ClN3O2 B3134985 N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine CAS No. 400085-43-0

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine

Cat. No.: B3134985
CAS No.: 400085-43-0
M. Wt: 329.8 g/mol
InChI Key: HZFLEGZDTRBQGN-UHFFFAOYSA-N
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Description

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine is a complex organic compound that features a combination of naphthyl, pyrimidinyl, and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine typically involves multiple steps, starting with the preparation of the naphthyl and pyrimidinyl intermediates. The key steps include:

    Formation of 4-chloro-1-naphthol: This can be achieved through the chlorination of naphthol.

    Methoxylation of Pyrimidine: The pyrimidine ring is methoxylated at the 5-position.

    Coupling Reaction: The 4-chloro-1-naphthol is coupled with the methoxylated pyrimidine using a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted naphthyl derivatives.

Scientific Research Applications

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-naphthol: Shares the naphthyl and chloro groups but lacks the pyrimidinyl and dimethylamine moieties.

    5-methoxy-2-pyrimidine: Contains the methoxylated pyrimidine ring but lacks the naphthyl and dimethylamine groups.

Uniqueness

N-{4-[(4-chloro-1-naphthyl)oxy]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-5-methoxy-N,N-dimethylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-21(2)17-19-10-15(22-3)16(20-17)23-14-9-8-13(18)11-6-4-5-7-12(11)14/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLEGZDTRBQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)OC2=CC=C(C3=CC=CC=C32)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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